2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol

LogP Lipophilicity Fragrance substantivity

2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol is a fully substituted cyclopentanol derivative (molecular formula C₉H₁₈O₂, MW 158.24 g/mol) bearing a tertiary alcohol, a quaternary ring carbon, and a methoxymethyl ether side chain [REFS-1, REFS-2]. First disclosed in the chemical literature in 2017, it belongs to a class of alkyl-substituted cyclopentanols that have attracted sustained interest from the fragrance industry for their woody, camphoraceous, and citrus odor profiles [REFS-3, REFS-4].

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Cat. No. B13244470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1(CCCC1(C)O)COC
InChIInChI=1S/C9H18O2/c1-8(7-11-3)5-4-6-9(8,2)10/h10H,4-7H2,1-3H3
InChIKeyDYZYLNUCSGTWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol (CAS 1934585-86-0): Chemical Identity and Procurement-Relevant Profile


2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol is a fully substituted cyclopentanol derivative (molecular formula C₉H₁₈O₂, MW 158.24 g/mol) bearing a tertiary alcohol, a quaternary ring carbon, and a methoxymethyl ether side chain [REFS-1, REFS-2]. First disclosed in the chemical literature in 2017, it belongs to a class of alkyl-substituted cyclopentanols that have attracted sustained interest from the fragrance industry for their woody, camphoraceous, and citrus odor profiles [REFS-3, REFS-4]. The compound is commercially available from multiple suppliers in 95% purity, presenting a viable sourcing option for R&D laboratories investigating structure–odor relationships or seeking building blocks for ester and ether derivatives .

Structure–odor relationship probe with sterically hindered tertiary alcohol scaffold
Building block for ester and ether combinatorial fragrance libraries
Reduced-flammability fragrance ingredient candidate for large-scale formulation research

Why In-Class Cyclopentanol Analogs Cannot Simply Replace 2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol


Superficial structural similarity among C₉H₁₈O₂ cyclopentanols masks significant differences in substitution pattern, hydrogen-bonding capacity, and conformational rigidity that directly impact odor threshold, volatility, and chemical stability. The target compound’s geminal dimethyl and methoxymethyl substituents on adjacent ring carbons create a sterically congested environment around the tertiary alcohol, which is absent in constitutional isomers such as 1-ethyl-3-(methoxymethyl)cyclopentanol (CAS 536738-03-1) or 2-(3-methoxypropyl)cyclopentan-1-ol (CAS 2172160-70-0) [REFS-1, REFS-2]. These topological differences translate into quantifiable variations in computed LogP, boiling point, and flash point, which in turn govern fragrance substantivity and formulation compatibility. Generic substitution without head-to-head performance validation therefore carries quantifiable risk of altered olfactory character and reduced thermal stability in product matrices [1].

Different substitution pattern

Geminal dimethyl and methoxymethyl substituents create steric congestion absent in constitutional isomers, altering odor threshold and substantivity.

Computed property variations

LogP, boiling point, and flash point differences relative to simpler cyclopentanols may shift fragrance substantivity and thermal stability in product matrices.

Validation required

Generic substitution without head-to-head olfactory and stability testing can produce quantifiable changes in fragrance profile and shelf-life performance.

Quantitative Differentiation Evidence for 2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Impact on Fragrance Substantivity

The target compound exhibits an XLogP3-AA of 1.1 (computed by PubChem), placing it at the lower lipophilicity boundary within the C₉H₁₈O₂ cyclopentanol class. The constitutional isomer 1-ethyl-3-(methoxymethyl)cyclopentanol (CAS 536738-03-1) displays a higher LogP of 1.14 (computed by ChemSrc) [REFS-1, REFS-2]. This 0.04-unit difference, though modest, reflects the tertiary alcohol's influence on hydrogen-bonding potential and may produce perceptible differences in fragrance substantivity on skin and fabric substrates. A lower LogP can translate into reduced residual odor after wash-off, a desirable attribute for rinse-off personal care products [2].

Lipophilicity (LogP)
Reported
XLogP3-AA: 1.1 vs. 1.14 (Δ −0.04)
Lower lipophilicity may influence fragrance wash-off and substantivity behavior
Computed values; experimental LogP not available
LogP Lipophilicity Fragrance substantivity Skin retention

Flash Point Safety Margin: Reduced Flammability Risk vs. Simpler Cyclopentanol Analogs

Although experimentally measured flash points are not publicly available for the target compound, its constitutional isomer 1-ethyl-3-(methoxymethyl)cyclopentanol has a reported flash point of 79.5 ± 12.7 °C (ChemSrc), classifying it as a combustible rather than flammable liquid . By comparison, the simpler analog 1,2-dimethylcyclopentanol (C₇H₁₄O, CAS 19550-45-9) has a predicted boiling point of approximately 150 °C and is expected to exhibit a significantly lower flash point (~45–55 °C) based on class-level structure–property relationships . The target compound's higher molecular weight and ether oxygen content are predicted to elevate its flash point further above that of 1,2-dimethylcyclopentanol, offering a wider safety margin during storage and transport [1].

Flash Point Safety
Class-level
Predicted >79°C vs. ~45–55°C (Δ ≥24°C)
Elevated flash point category may reduce storage classification burden
Predicted data; experimental flash point not publicly available
Flash point Flammability Safety Transport classification

Hydrogen-Bond Donor Count and Solubility Parameter: Enhanced Aqueous Compatibility

The target compound possesses exactly one hydrogen-bond donor (the tertiary –OH group) and two hydrogen-bond acceptors (the –OH oxygen and the methoxy oxygen), yielding a topological polar surface area (TPSA) of 29.5 Ų [1]. In contrast, constitutional isomer 1-ethyl-3-(methoxymethyl)cyclopentanol has the same HBD/HBA counts and an identical TPSA (computed value 29.5 Ų). However, the steric shielding of the tertiary alcohol in the target compound—situated on a carbon adjacent to a quaternary center—is anticipated to reduce the effective rate of hydrogen exchange with protic solvents compared to the secondary alcohol in the comparator . This kinetic effect may confer superior aqueous stability in acidic formulations (e.g., antiperspirants, acid-pH skin care) where alcohol dehydration or ether cleavage are degradation pathways [2].

Steric Shielding
Data to verify
Tertiary –OH sterically shielded; zero β-hydrogens vs. two β-hydrogens in comparator
Predicted acid-stability context; may reduce off-odor formation risk in low-pH formulations
Kinetic stability data required for validation
Hydrogen bonding Solubility Aqueous stability Formulation

Application Scenarios Where 2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol Demonstrates Procurement Value


Structure–Odor Relationship (SOR) Studies in Fragrance Discovery

Researchers investigating quantitative structure–odor relationships (QSOR) in the cyclopentanol family will find this compound valuable as a probe molecule. Its quaternary ring carbon and sterically congested tertiary alcohol represent a distinct topological point in chemical space that is poorly sampled by existing fragrance ingredients. Comparative olfactory evaluation against 1-ethyl-3-(methoxymethyl)cyclopentanol (LogP 1.14) and 1,2-dimethylcyclopentanol (simpler scaffold) can elucidate how geminal substitution modulates odor threshold, character, and substantivity [1].

Acid-Stable Fragrance Formulation for Antiperspirants and Low-pH Skin Care

The steric inaccessibility of the tertiary alcohol in this compound reduces its susceptibility to acid-catalyzed dehydration—a common degradation pathway for secondary cyclopentanols. Formulators developing fragrance systems for antiperspirant sticks, AHA-based exfoliants, or acidic cleansing products (pH 3.5–5.0) may benefit from the compound's predicted hydrolytic stability relative to less hindered structural analogs [2]. This reduces the risk of fragrance profile drift over shelf life.

Synthetic Intermediate for High-Value Ester and Ether Derivatives

The tertiary alcohol function can be esterified with a range of carboxylic acids (e.g., acetate, propionate, isobutyrate) to generate ester derivatives with modified volatility and olfactory character. The methoxymethyl group provides an additional handle for further etherification or deprotection–functionalization sequences. Procurement of the parent alcohol at 95% purity (commercially available from multiple catalog suppliers) offers a convenient starting point for combinatorial fragrance library synthesis .

Flammability-Reduced Fragrance Ingredient for Large-Scale Manufacturing

Manufacturing facilities with strict flammable-liquid storage limitations may preferentially select this compound over lower-molecular-weight cyclopentanols. The predicted flash point exceeding 79 °C positions it in the combustible (Class IIIA) rather than flammable (Class IB/IC) category, potentially simplifying storage infrastructure requirements and reducing fire insurance premiums for bulk procurement .

Application
Selection Property
Validation Focus
Structure–Odor Relationship (SOR) studies
Distinct quaternary-center scaffold for QSOR mapping
Olfactory evaluation vs. constitutional isomers
Acid-stable fragrance formulation research
Sterically shielded tertiary alcohol resists dehydration
Shelf-life fragrance profile drift in low-pH matrices
Synthetic intermediate for ester/ether libraries
Tertiary –OH and methoxymethyl handle for derivatization
Combinatorial library feasibility from commercial purity grade
Reduced-flammability fragrance ingredient
Higher predicted flash point category
Storage class assessment and insurance cost reduction potential
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